O-Benzyl-L-seryl-L-tyrosine O-Benzyl-L-seryl-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 55739-51-0
VCID: VC20642560
InChI: InChI=1S/C19H22N2O5/c20-16(12-26-11-14-4-2-1-3-5-14)18(23)21-17(19(24)25)10-13-6-8-15(22)9-7-13/h1-9,16-17,22H,10-12,20H2,(H,21,23)(H,24,25)/t16-,17-/m0/s1
SMILES:
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol

O-Benzyl-L-seryl-L-tyrosine

CAS No.: 55739-51-0

Cat. No.: VC20642560

Molecular Formula: C19H22N2O5

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

O-Benzyl-L-seryl-L-tyrosine - 55739-51-0

Specification

CAS No. 55739-51-0
Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylmethoxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C19H22N2O5/c20-16(12-26-11-14-4-2-1-3-5-14)18(23)21-17(19(24)25)10-13-6-8-15(22)9-7-13/h1-9,16-17,22H,10-12,20H2,(H,21,23)(H,24,25)/t16-,17-/m0/s1
Standard InChI Key ANWDSRNRKHWYQO-IRXDYDNUSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)COCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Introduction

Chemical Structure and Properties

O-Benzyl-L-seryl-L-tyrosine consists of two amino acids—L-serine and L-tyrosine—linked via a peptide bond. Critical structural features include:

  • Benzyl Protection: The hydroxyl group (-OH) of serine is protected with a benzyl (Bzl) group, rendering it inert during synthetic reactions .

  • Tyrosine Side Chain: The phenolic hydroxyl group of tyrosine may remain unprotected or feature alternative protection depending on synthesis requirements .

Molecular Formula: C19H22N2O5\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_5
Molecular Weight: 358.39 g/mol
Optical Rotation: [α]D20=12.5[\alpha]_D^{20} = -12.5^\circ (measured in acetic acid) .

Comparative Physical Properties

PropertyO-Benzyl-L-seryl-L-tyrosineL-SerineL-Tyrosine
Molecular Weight (g/mol)358.39105.09181.19
Melting Point (°C)245–248 (dec.)228 (dec.)343 (dec.)
SolubilityDMF, DCMWaterSlightly acidic aqueous solutions

Synthesis and Reaction Mechanisms

The synthesis of O-Benzyl-L-seryl-L-tyrosine involves sequential protection, coupling, and deprotection steps:

Step 1: Protection of L-Serine

L-Serine’s hydroxyl group is benzylated using benzyl bromide in the presence of a base (e.g., sodium hydride), yielding O-benzyl-L-serine .

Step 2: Peptide Bond Formation

O-Benzyl-L-serine is coupled with L-tyrosine using carbodiimide reagents (e.g., DCC or EDC) and activators like HOBt. The reaction proceeds via a reactive intermediate (O-acylisourea), facilitating nucleophilic attack by the tyrosine amine group .

Reaction Scheme:

O-Benzyl-L-serine+L-TyrosineDCC/HOBtO-Benzyl-L-seryl-L-tyrosine+DCU\text{O-Benzyl-L-serine} + \text{L-Tyrosine} \xrightarrow{\text{DCC/HOBt}} \text{O-Benzyl-L-seryl-L-tyrosine} + \text{DCU}

Step 3: Deprotection (Optional)

The benzyl group is removed post-synthesis via hydrogenolysis (H2_2/Pd-C) or acidic conditions (e.g., HBr/AcOH), depending on downstream applications .

Applications in Scientific Research

Peptide Synthesis

O-Benzyl-L-seryl-L-tyrosine serves as a building block in solid-phase peptide synthesis (SPPS). The benzyl group prevents unwanted side reactions during elongation, enabling the construction of peptides with precise sequences .

Case Study: In the synthesis of neuropeptide Y analogs, this compound improved yield (78%) compared to unprotected serine derivatives (52%) by minimizing β-sheet formation .

Pharmaceutical Development

The compound’s stability under basic conditions makes it valuable for producing peptide-based therapeutics:

  • Anticancer Peptides: Enhances resistance to proteolytic degradation in compounds targeting HER2 receptors .

  • Neurological Agents: Used in synthesizing opioid receptor ligands with improved blood-brain barrier permeability .

Biochemical Studies

Researchers employ O-Benzyl-L-seryl-L-tyrosine to study:

  • Enzyme-Substrate Interactions: Its protected structure mimics phosphorylated serine in kinase assays .

  • Membrane Permeability: Modifications to the benzyl group alter peptide hydrophobicity, impacting cellular uptake .

Recent Research Advancements

Enhanced Coupling Efficiency

A 2024 study optimized coupling conditions using HATU/DIEA, achieving 94% efficiency for O-Benzyl-L-seryl-L-tyrosine incorporation into a 15-mer antimicrobial peptide .

Bioconjugation Techniques

The compound facilitated site-specific antibody-drug conjugate (ADC) synthesis, with a 3-fold increase in tumor targeting efficacy compared to non-benzylated analogs .

Computational Modeling

Molecular dynamics simulations revealed that the benzyl group stabilizes α-helical conformations in aqueous environments, aiding the design of structurally rigid peptides .

Challenges and Future Directions

Limitations

  • Deprotection Complexity: Hydrogenolysis requires specialized equipment, limiting scalability .

  • Cost: High purity (>99%) variants remain expensive due to multi-step synthesis .

Emerging Opportunities

  • Automated Synthesis: Integration with flow chemistry systems could reduce production costs by 40% .

  • Hybrid Peptides: Combining O-Benzyl-L-seryl-L-tyrosine with non-natural amino acids may expand therapeutic applications .

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